molecular formula C25H19NO4 B2435255 3-(2H-1,3-ベンゾジオキソール-5-カルボニル)-1-ベンジル-6-メチル-1,4-ジヒドロキノリン-4-オン CAS No. 902507-11-3

3-(2H-1,3-ベンゾジオキソール-5-カルボニル)-1-ベンジル-6-メチル-1,4-ジヒドロキノリン-4-オン

カタログ番号: B2435255
CAS番号: 902507-11-3
分子量: 397.43
InChIキー: XXSGPBJKYWIBRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

科学的研究の応用

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Quinolinone Core Synthesis: The quinolinone core is synthesized through a series of reactions starting from aniline derivatives, which undergo cyclization and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinolinone core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

化学反応の分析

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

作用機序

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of the benzodioxole and quinolinone moieties, which confer distinct chemical properties and biological activities. Its potential as an antidiabetic and anticancer agent highlights its significance in medicinal chemistry research.

生物活性

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of benzodioxole derivatives with appropriate carbonyl precursors. A notable method includes the use of 4-Dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM), facilitating the formation of the desired quinoline structure. The molecular formula for this compound is C17H18N2O5C_{17}H_{18}N_{2}O_{5}, with a molecular weight of approximately 318.34 g/mol.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, including our compound of interest. In vitro assays demonstrated that compounds with similar structures exhibit significant glucose-lowering effects. For instance, a related benzodioxole carboxamide derivative showed promising results in reducing blood glucose levels in diabetic models .

Insecticidal Activity

The biological activity against Aedes aegypti larvae has been particularly noteworthy. Compounds derived from the 1,3-benzodioxole framework have shown larvicidal effects with varying potency. For instance, one study reported an LC50 value of 28.9 μM for a related compound, indicating potential for mosquito control in vector-borne diseases . This suggests that our target compound may also possess similar insecticidal properties warranting further investigation.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related benzodioxole derivatives indicated low cytotoxicity towards human peripheral blood mononuclear cells, even at high concentrations (up to 5200 μM) . This safety profile is essential for considering these compounds in therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

  • Antidiabetic Activity : A study synthesized various benzodioxole derivatives and evaluated their effects on glucose uptake in muscle cells. The findings indicated that certain modifications to the benzodioxole structure enhanced insulin sensitivity .
  • Larvicidal Efficacy : Research on 1,3-benzodioxole acids revealed their potential as larvicides against Aedes aegypti. The study noted that structural features significantly influenced biological activity, emphasizing the importance of functional groups in enhancing efficacy .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds showed that many derivatives exhibited minimal toxicity to mammalian cells, suggesting a favorable therapeutic index for further development .

Comparative Analysis of Biological Activities

Compound NameActivity TypeLC50 (μM)Cytotoxicity (Human Cells)Reference
Compound AAntidiabeticN/ALow
Compound BLarvicidal28.9Low
Compound CGeneral ToxicityN/AMinimal

特性

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-16-7-9-21-19(11-16)25(28)20(14-26(21)13-17-5-3-2-4-6-17)24(27)18-8-10-22-23(12-18)30-15-29-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSGPBJKYWIBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。